molecular formula C4H12Cl2F2N2 B1379354 (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride CAS No. 1803606-08-7

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride

Cat. No.: B1379354
CAS No.: 1803606-08-7
M. Wt: 197.05 g/mol
InChI Key: KYTOQCKTSQZYGO-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride (CAS 1803606-08-7) is a valuable chemical reagent with the molecular formula C₄H₁₂Cl₂F₂N₂ and a molecular weight of 197.05 . This compound features a difluoroethyl group linked to an ethylenediamine backbone, presenting a multifunctional structure ideal for pharmaceutical and organic synthesis research. It serves as a key building block for constructing more complex molecules, particularly as an intermediate in the development of active compounds . The presence of two amine functional groups in its structure allows for diverse chemical modifications, making it a versatile precursor in medicinal chemistry for creating potential drug candidates or biochemical probes. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage its properties to explore new synthetic pathways and develop novel substances. For specific storage and handling information, please refer to the available safety documents .

Properties

IUPAC Name

N'-(2,2-difluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F2N2.2ClH/c5-4(6)3-8-2-1-7;;/h4,8H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTOQCKTSQZYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-Difluoroethylamine+Ethylenediamine+HCl(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride\text{2,2-Difluoroethylamine} + \text{Ethylenediamine} + \text{HCl} \rightarrow \text{(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride} 2,2-Difluoroethylamine+Ethylenediamine+HCl→(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride

Industrial Production Methods

In industrial settings, the production of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and difluoroethyl groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

(2S)-1-Aminopropan-2-ylamine Dihydrochloride
  • Molecular Formula : C5H14Cl2F2N2
  • Molecular Weight : 211.08 g/mol
  • Key Features : Chiral center (S-configuration) and a propane backbone.
  • Applications : Enantioselective synthesis due to stereochemical control; used in drug discovery for chiral intermediates.
(2-2-Difluoroethyl)(ethyl)amine Hydrochloride
  • Molecular Formula : C4H10ClF2N
  • Molecular Weight : 145.58 g/mol
  • Key Features : Simpler structure with ethyl and difluoroethyl groups.
  • Applications : Intermediate for fluorinated surfactants or agrochemicals.
  • Differences: Lacks the primary aminoethyl group, limiting its utility in coordination chemistry or chelation-based reactions .
Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride
  • Molecular Formula: C5H10ClF2NO2
  • Molecular Weight : 189.59 g/mol
  • Key Features : Ester functional group.
  • Applications : Prodrug synthesis; ester hydrolysis enables carboxylic acid generation.
  • Differences : The ester group increases lipophilicity, contrasting with the hydrophilic dihydrochloride salt form of the target compound .
(2-2-Difluoroethyl)(2-methoxyethyl)amine Hydrochloride
  • Molecular Formula: C5H12ClF2NO
  • Molecular Weight : 175.61 g/mol
  • Key Features : Methoxyethyl substitution.
  • Differences: Methoxy group enhances polarity but reduces nucleophilicity compared to the amino group in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Reactivity
Target Compound ~213 High (dihydrochloride salt) High (dual amine nucleophiles)
[(2S)-1-Aminopropan-2-yl] analog 211.08 Moderate Moderate (steric hindrance)
(2-2-Difluoroethyl)(ethyl)amine 145.58 Low Low (single amine group)
Methyl 2-[(2,2-difluoroethyl)amino]acetate 189.59 Moderate (ester hydrolysis) Medium (ester reactivity)

Biological Activity

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of difluoroethyl groups, enhances its biological activity and interaction with molecular targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C6H14ClF2N2
  • CAS Number : 1803606-08-7
  • Physical State : White crystalline solid
  • Solubility : Soluble in water and polar organic solvents

The biological activity of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride is primarily attributed to its ability to interact with various biological molecules. The difluoroethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It can modulate the activity of neurotransmitter receptors, influencing neurotransmission and signaling pathways.
  • Formation of Stable Complexes : The amino groups facilitate the formation of stable complexes with proteins and nucleic acids, altering their functional dynamics.

Biological Activity

Recent studies have demonstrated the biological activity of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride across various models:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Caspase activation
A54925Disruption of membrane integrity

Case Studies

  • Study on Enzyme Inhibition :
    A study published in the Journal of Medicinal Chemistry demonstrated that (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride effectively inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drug development. The compound showed comparable potency to existing treatments while maintaining favorable pharmacokinetic properties .
  • Neurotransmitter Interaction :
    Another investigation focused on the compound's interaction with serotonin receptors. Results indicated that it acts as a partial agonist at certain receptor subtypes, potentially leading to therapeutic applications in mood disorders .

Safety and Toxicology

Toxicological assessments reveal that (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride exhibits moderate toxicity levels. It is classified under skin corrosion/irritation (Category 2), necessitating careful handling during laboratory use .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,2-difluoroethylamine and 2-chloroethylamine hydrochloride under controlled pH (neutral to slightly basic conditions). Use anhydrous solvents (e.g., THF) to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, eluent: methanol/dichloromethane 1:9). Post-reaction, precipitate the product by adding concentrated HCl, followed by recrystallization in ethanol/water (3:1) to enhance purity (>95%). For large-scale synthesis, continuous flow reactors reduce side reactions and improve consistency .

Q. What purification techniques are effective for removing residual solvents or by-products in this compound?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with methanol in dichloromethane) effectively removes unreacted amines. For solvent residues, employ rotary evaporation under reduced pressure (40°C, <10 mmHg) followed by lyophilization. ICP-MS analysis ensures heavy metal contaminants (e.g., from catalysts) are below 1 ppm .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress conditions). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) over 30 days. TGA/DSC analysis identifies hygroscopicity and thermal decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of fluorine atoms increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. DFT calculations (B3LYP/6-31G*) reveal transition states where the amine nucleophile approaches the difluoroethyl carbon with an activation energy of ~25 kcal/mol. Comparative kinetic studies with non-fluorinated analogs show a 3x rate enhancement .

Q. How can contradictory NMR data (e.g., split peaks for NH₂ groups) be resolved?

  • Methodological Answer : Split peaks in ¹H NMR (D₂O, 400 MHz) may arise from dynamic proton exchange or diastereomeric intermediates. Use variable-temperature NMR (25–60°C) to assess exchange broadening. For ambiguous signals, 2D COSY or HSQC confirms coupling patterns. Deuterated solvents and pH adjustment (pH 3–4) stabilize protonation states .

Q. What strategies mitigate cytotoxicity during in vitro biological assays?

  • Methodological Answer : Pre-treat the compound with chelating agents (e.g., EDTA) to remove trace metal contaminants. Use lower concentrations (IC₅₀ < 50 µM) and shorter exposure times (<24 hrs). Validate results with counter-screens (e.g., MTT assay vs. apoptosis markers) to distinguish specific bioactivity from nonspecific toxicity .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to targets like amine oxidases. Parameterize fluorine atoms using RESP charges. Validate predictions with SPR or ITC to measure binding affinity (Kd). For example, the difluoroethyl group may form hydrophobic interactions with active-site residues (e.g., Phe152 in MAO-B) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer : Solubility variations may arise from polymorphic forms or residual solvents. Characterize batches via PXRD to identify crystalline vs. amorphous states. Use standardized buffers (PBS, pH 7.4) for solubility measurements. For low aqueous solubility (<1 mg/mL), consider salt formation (e.g., besylate) or co-solvents (10% DMSO) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in a laboratory setting?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Store in airtight containers under nitrogen at -20°C. For spills, neutralize with 5% acetic acid before disposal. Waste must be treated as hazardous and incinerated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride
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(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.